Cas no 1625-88-3 (1,1'-Biphenyl,4-(trimethylsilyl)-)
1,1'-Biphenyl,4-(trimethylsilyl)- Chemical and Physical Properties
Names and Identifiers
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- 1,1'-Biphenyl,4-(trimethylsilyl)-
- 4-(TRIMETHYLSILYL)BIPHENYL
- trimethyl-(4-phenylphenyl)silane
- 4'-trimethylsilylbiphenyl
- 4-trimethylsilylbiphenyl
- 4-trimethylsilyl-biphenyl
- AC1L6SOZ
- AG-A-69353
- Biphenyl-4-yl-trimethyl-silan
- biphenyl-4-yltrimethylsilane
- biphenyl-4-yl-trimethyl-silane
- CTK5J2273
- NSC170015
- SureCN9003887
- 4-Biphenylyltrimethylsilane
- MFCD06201840
- NSC-170015
- F73711
- DTXSID20305246
- SY329381
- [1,1'-Biphenyl]-4-yltrimethylsilane
- BAA62588
- 1625-88-3
- DB-166637
- 4-(Trimethylsilyl)-1,1'-biphenyl
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- MDL: MFCD06201840
- Inchi: 1S/C15H18Si/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3
- InChI Key: DNNWRKGTENSRRZ-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)C1C=CC(C2C=CC=CC=2)=CC=1
Computed Properties
- Exact Mass: 226.11784
- Monoisotopic Mass: 226.118
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 0.96
- Boiling Point: 307.6°Cat760mmHg
- Flash Point: 125.7°C
- Refractive Index: 1.543
- PSA: 0
- LogP: 3.89880
1,1'-Biphenyl,4-(trimethylsilyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023203-1g |
4-(Trimethylsilyl)biphenyl |
1625-88-3 | 96% | 1g |
£394.00 | 2022-03-01 | |
| Fluorochem | 023203-5g |
4-(Trimethylsilyl)biphenyl |
1625-88-3 | 96% | 5g |
£963.00 | 2022-03-01 | |
| abcr | AB167209-1 g |
4-(Trimethylsilyl)biphenyl; 96% |
1625-88-3 | 1 g |
€594.40 | 2023-07-20 | ||
| abcr | AB167209-5 g |
4-(Trimethylsilyl)biphenyl; 96% |
1625-88-3 | 5 g |
€1,348.80 | 2023-07-20 | ||
| Ambeed | A803652-100mg |
[1,1'-Biphenyl]-4-yltrimethylsilane |
1625-88-3 | 95% | 100mg |
$64.0 | 2025-02-22 | |
| Ambeed | A803652-250mg |
[1,1'-Biphenyl]-4-yltrimethylsilane |
1625-88-3 | 95% | 250mg |
$108.0 | 2025-02-22 | |
| Ambeed | A803652-1g |
[1,1'-Biphenyl]-4-yltrimethylsilane |
1625-88-3 | 95% | 1g |
$292.0 | 2025-02-22 | |
| abcr | AB167209-1g |
4-(Trimethylsilyl)biphenyl, 96%; . |
1625-88-3 | 96% | 1g |
€1621.70 | 2025-02-20 | |
| abcr | AB167209-5g |
4-(Trimethylsilyl)biphenyl; 96% |
1625-88-3 | 5g |
€1348.80 | 2023-09-16 | ||
| 1PlusChem | 1P01FFXM-100mg |
4-(Trimethylsilyl)biphenyl |
1625-88-3 | 95% | 100mg |
$64.00 | 2024-06-19 |
1,1'-Biphenyl,4-(trimethylsilyl)- Suppliers
1,1'-Biphenyl,4-(trimethylsilyl)- Related Literature
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Jiaxin Yao,Lin Yu,Wengui Duan,Chao-Jun Li Org. Chem. Front. 2023 10 524
Additional information on 1,1'-Biphenyl,4-(trimethylsilyl)-
1,1'-Biphenyl,4-(trimethylsilyl)-: A Comprehensive Overview
1,1'-Biphenyl,4-(trimethylsilyl)-, also known as 4-trimethylsilyl-1,1'-biphenyl, is a unique organic compound that has garnered significant attention in recent years due to its diverse applications in biphenyl derivatives and trimethylsilyl groups. This compound belongs to the family of aromatic compounds and features a biphenyl structure with a trimethylsilyl substituent at the para position of one of the benzene rings. Its unique electronic properties and structural stability make it a valuable component in various fields, including pharmaceuticals, materials science, and analytical chemistry.
The compound's structure consists of two phenyl rings connected by a single bond. The para position (position 4) on one of the benzene rings is substituted with a trimethylsilyl group (-SiMe3). This substitution introduces specific electronic and steric effects that influence its chemical reactivity and physical properties. The presence of the trimethylsilyl group, a bulky and electron-donating substituent, plays a crucial role in modulating the compound's behavior in different chemical environments.
Recent studies have highlighted the potential of 1,1'-Biphenyl,4-(trimethylsilyl)- as a valuable building block in drug discovery. Its ability to act as a rigid linker between aromatic rings has made it a popular choice in the synthesis of complex molecules. For instance, researchers have explored its use in constructing biaryl systems with enhanced stability and electronic communication between the two aromatic units. These properties are particularly useful in designing molecules with anticancer or antiviral activity.
In addition to its role in pharmaceuticals, this compound has found applications in materials science. The rigid and electronically rich structure of 1,1'-Biphenyl,4-(trimethylsilyl)- makes it an excellent candidate for use in the fabrication of organic electronic devices, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). The trimethylsilyl group's electron-donating nature can enhance the compound's ability to facilitate charge transport, making it a promising material for next-generation electronic devices.
Recent advancements in the synthesis of 1,1'-Biphenyl,4-(trimethylsilyl)- have further expanded its utility. Chemists have developed efficient methods to introduce the trimethylsilyl group at the para position of the biphenyl system, ensuring high yields and purity. These synthetic strategies often involve nucleophilic aromatic substitution or coupling reactions, which allow for precise control over the substitution pattern.
A significant area of research involving this compound is its use in sensors and detection systems. The electronic properties of 1,1'-Biphenyl,4-(trimethylsilyl)- make it highly sensitive to changes in its environment, such as variations in temperature, pressure, or the presence of specific analytes. This sensitivity has been leveraged in the development of chemical sensors and biosensors, where it can detect minute changes in molecular interactions.
Moreover, the compound's structural stability under harsh conditions has made it a valuable component in catalysis. Researchers have explored its use as a ligand in transition metal catalysts, where it can enhance the catalytic activity and selectivity of the catalyst. The rigidity and electronic nature of the biphenyl system contribute to the formation of well-defined coordination environments around the metal center.
Recent investigations into the photophysical properties of 1,1'-Biphenyl,4-(trimethylsilyl)- have revealed its potential in nonlinear optics. The compound exhibits strong absorption in the visible and near-infrared regions, making it a candidate for applications in optical limiting materials and light-matter interaction studies. These properties are particularly relevant in the development of advanced optical devices and laser systems.
In summary, 1,1'-Biphenyl,4-(trimethylsilyl)- is a versatile compound with a wide range of applications in various fields. Its unique combination of electronic, steric, and structural properties makes it an invaluable tool in drug discovery, materials science, and sensor technology. As research continues to uncover new aspects of its behavior, the potential for this compound to contribute to innovative solutions in these areas is expected to grow.
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